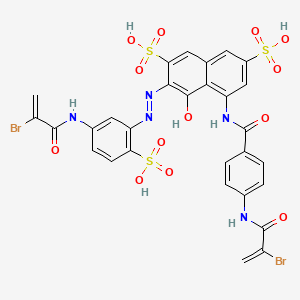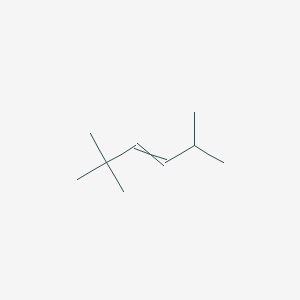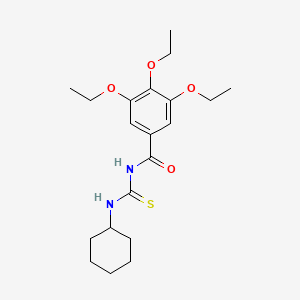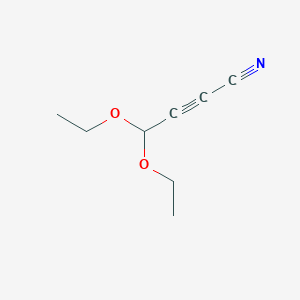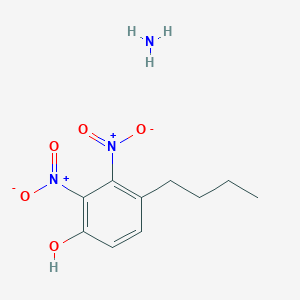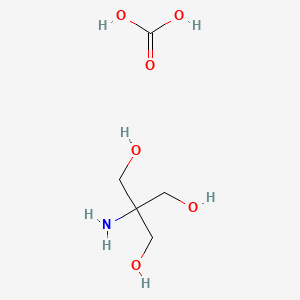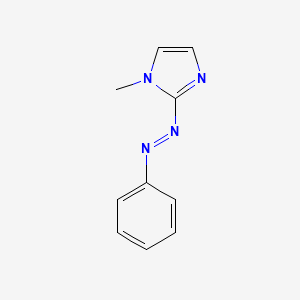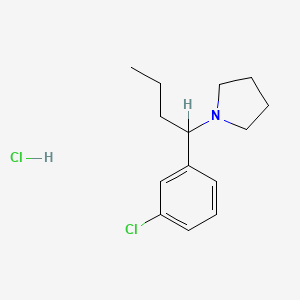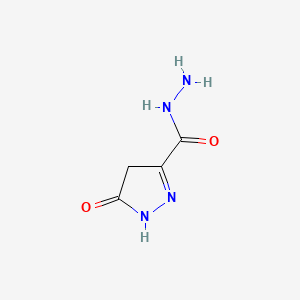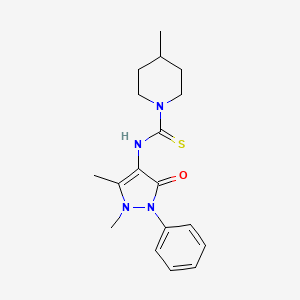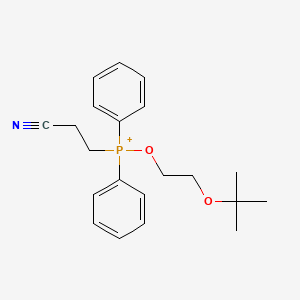![molecular formula C25H20O2 B14457095 1,1',2,2'-Tetrahydro-3,3'-spirobi[naphtho[2,1-B]pyran] CAS No. 72782-71-9](/img/structure/B14457095.png)
1,1',2,2'-Tetrahydro-3,3'-spirobi[naphtho[2,1-B]pyran]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,2,2’-Tetrahydro-3,3’-spirobi[naphtho[2,1-B]pyran] is an organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,2,2’-Tetrahydro-3,3’-spirobi[naphtho[2,1-B]pyran] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthol derivatives under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,2,2’-Tetrahydro-3,3’-spirobi[naphtho[2,1-B]pyran] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may yield dihydro derivatives.
Aplicaciones Científicas De Investigación
1,1’,2,2’-Tetrahydro-3,3’-spirobi[naphtho[2,1-B]pyran] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development.
Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 1,1’,2,2’-Tetrahydro-3,3’-spirobi[naphtho[2,1-B]pyran] involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes, while its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-Spirobi[1H-indene]-5,5’,6,6’-tetrol
- 3,3,3’,3’-Tetramethyl-1,1’-spirobiindane-5,5’,6,6’-tetraol
- 3,3,3’,3’-Tetramethyl-1,1’-spirobi[3H-2,1-benzoxaphosph(v)ole]-1-yl
Uniqueness
1,1’,2,2’-Tetrahydro-3,3’-spirobi[naphtho[2,1-B]pyran] is unique due to its specific spiro linkage and the presence of naphtho[2,1-B]pyran rings. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.
Propiedades
Número CAS |
72782-71-9 |
|---|---|
Fórmula molecular |
C25H20O2 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
3,3'-spirobi[1,2-dihydrobenzo[f]chromene] |
InChI |
InChI=1S/C25H20O2/c1-3-7-19-17(5-1)9-11-23-21(19)13-15-25(26-23)16-14-22-20-8-4-2-6-18(20)10-12-24(22)27-25/h1-12H,13-16H2 |
Clave InChI |
YXEXIFUCYUHYNL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC3=C(O2)C=CC4=CC=CC=C34)OC5=C1C6=CC=CC=C6C=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 11b-hydroxy-2-oxo-2,11b-dihydro-1h-cyclopenta[l]phenanthrene-3-carboxylate](/img/structure/B14457015.png)
